molecular formula C15H14FNO B11952154 N-(4-Fluorophenyl)-3-phenyl-propanamide CAS No. 5298-86-2

N-(4-Fluorophenyl)-3-phenyl-propanamide

Cat. No.: B11952154
CAS No.: 5298-86-2
M. Wt: 243.28 g/mol
InChI Key: OIWMUPBNVSEYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-3-phenyl-propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-3-phenyl-propanamide typically involves the reaction of 4-fluoroaniline with 3-phenylpropanoic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorophenyl)-3-phenyl-propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: N-(4-Fluorophenyl)-3-phenyl-propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the effects of fluorine substitution on biological activity .

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-phenyl-propanamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(3-Fluorophenyl)-3-phenyl-propanamide
  • N-(4-Chlorophenyl)-3-phenyl-propanamide
  • N-(4-Bromophenyl)-3-phenyl-propanamide

Comparison: N-(4-Fluorophenyl)-3-phenyl-propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to its analogs with different halogen substitutions (e.g., chlorine or bromine), the fluorine-substituted compound may exhibit different reactivity and binding affinities, making it a distinct and valuable compound for research and industrial applications .

Properties

CAS No.

5298-86-2

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14FNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)

InChI Key

OIWMUPBNVSEYPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.